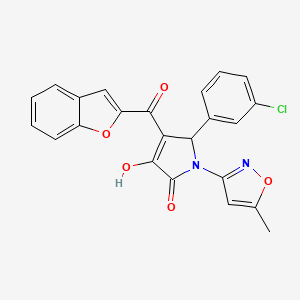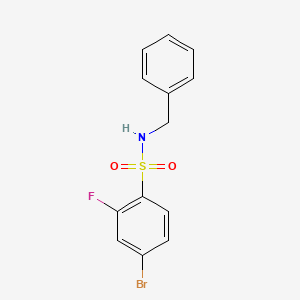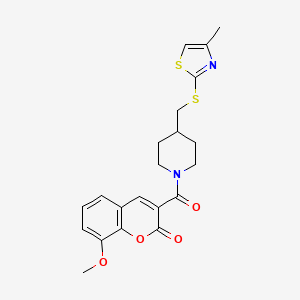
Agent antituberculeux-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide is an organic compound that features a benzamide core substituted with a 2,5-dimethylpyrrole and a 2,5-dioxopyrrolidinyl group
Applications De Recherche Scientifique
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Antitubercular agents generally target mycobacteria, inhibiting their growth or selectively destroying them .
Mode of Action
Antitubercular medications typically work by impacting the synthesis or transcription of mycobacteria rna or inhibiting the synthesis of mycolic acids in the cellular wall .
Biochemical Pathways
It can be inferred that the compound interferes with the rna synthesis or mycolic acid synthesis pathways in mycobacteria .
Result of Action
The general effect of antitubercular agents is the inhibition of growth or selective destruction of mycobacteria .
Analyse Biochimique
Biochemical Properties
It is known that the compound interacts with key enzymes and proteins involved in the metabolic processes of Mycobacterium tuberculosis . The nature of these interactions is likely to be complex and multifaceted, involving both direct binding interactions and indirect effects on enzyme activity .
Cellular Effects
Antitubercular Agent-3 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Antitubercular Agent-3 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are crucial to its antitubercular activity.
Temporal Effects in Laboratory Settings
The effects of Antitubercular Agent-3 over time in laboratory settings are an important area of study. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its potential as a therapeutic agent .
Dosage Effects in Animal Models
Studies on the effects of different dosages of Antitubercular Agent-3 in animal models are essential for determining its safety and efficacy. These studies can reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Antitubercular Agent-3 is involved in various metabolic pathways within the bacterial cell. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . Understanding these interactions is key to understanding the compound’s mechanism of action.
Transport and Distribution
The transport and distribution of Antitubercular Agent-3 within cells and tissues is a critical aspect of its pharmacokinetics. It may interact with transporters or binding proteins, and these interactions can affect its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of Antitubercular Agent-3 can have significant effects on its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of 2,5-dimethylpyrrole: This can be achieved by the cyclization of suitable precursors under acidic conditions.
Attachment to Benzamide: The 2,5-dimethylpyrrole is then reacted with benzoyl chloride to form the corresponding benzamide derivative.
Introduction of 2,5-dioxopyrrolidinyl Group: The final step involves the reaction of the benzamide derivative with succinic anhydride under basic conditions to introduce the 2,5-dioxopyrrolidinyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the 2,5-dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted benzamide derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but lacks the 2,5-dioxopyrrolidinyl group.
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains a carboxylic acid group instead of the benzamide moiety.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the presence of both the 2,5-dimethylpyrrole and 2,5-dioxopyrrolidinyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-3-4-12(2)19(11)14-7-5-13(6-8-14)17(23)18-20-15(21)9-10-16(20)22/h3-8H,9-10H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKYBONACNZVMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN3C(=O)CCC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453117-94-6 |
Source


|
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-methoxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360957.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2360960.png)

![1'-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360963.png)


![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2360970.png)




methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)
